molecular formula C10H10O4 B1605574 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid CAS No. 18505-92-5

2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid

Cat. No. B1605574
M. Wt: 194.18 g/mol
InChI Key: NPEFMXMRSFIHKN-UHFFFAOYSA-N
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Patent
US04579845

Procedure details

A mixture of 175 g 2-cyanomethyl 1,4-benzodioxan, 250 ml water, 250 ml acetic acid and 100 ml concentrated sulphuric acid are heated to reflux for 48 hours. The reaction mixture is then poured in 5000 ml water and the whole is kept under stirring. The thus found crystalls are filtered, washed with water and dried, giving rise to 172 g (1,4-benzodioxan-2yl)acetic acid melting at 95°.
Quantity
175 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
5000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(C[CH:4]1[O:9][C:8]2[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=2[O:6][CH2:5]1)#N.[C:14]([OH:17])(=[O:16])[CH3:15].S(=O)(=O)(O)O>O>[O:6]1[C:7]2[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=2[O:9][CH2:4][CH:5]1[CH2:15][C:14]([OH:17])=[O:16]

Inputs

Step One
Name
Quantity
175 g
Type
reactant
Smiles
C(#N)CC1COC2=C(O1)C=CC=C2
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5000 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
are heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 48 hours
Duration
48 h
FILTRATION
Type
FILTRATION
Details
The thus found crystalls are filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O1C(COC2=C1C=CC=C2)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 172 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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